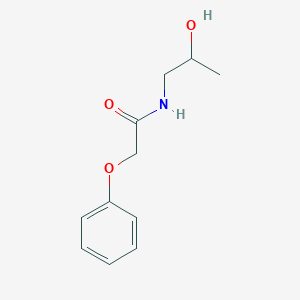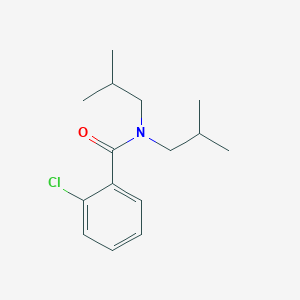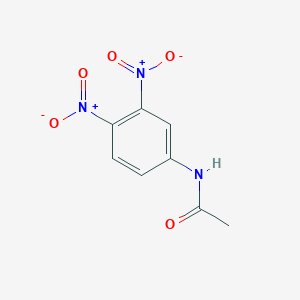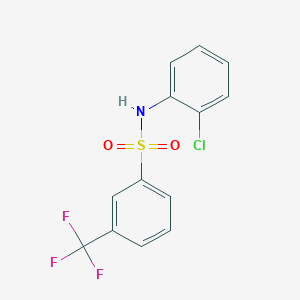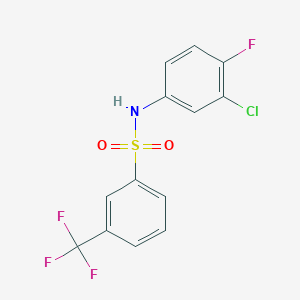![molecular formula C12H17FN2O3S B263459 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as FMB, is a chemical compound that has been extensively studied for its potential use in scientific research. FMB is a sulfonamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
The mechanism of action of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins within cells. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to reduce the production of certain cytokines, which are involved in the immune response. This compound has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to have a neuroprotective effect and can protect against neuronal damage in the brain.
実験室実験の利点と制限
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with high yield and purity. This compound is also a relatively small molecule, which makes it easier to study its interactions with other molecules within cells. However, this compound does have some limitations for use in lab experiments. It is a sulfonamide derivative, which can limit its solubility in water and other solvents. Additionally, this compound has not been extensively studied in vivo, which limits its potential use in animal studies.
将来の方向性
For research on 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide include the development of this compound derivatives, further studies on its mechanism of action, and the potential use of this compound in combination with other drugs.
合成法
The synthesis of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-morpholineethanol in the presence of a base. The resulting product is purified by recrystallization to obtain this compound. This synthesis method has been reported to have a high yield and purity, making this compound a suitable compound for scientific research.
科学的研究の応用
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been widely studied for its potential use in a variety of scientific research areas. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and can be used in the study of inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
特性
分子式 |
C12H17FN2O3S |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
2-fluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17FN2O3S/c13-11-3-1-2-4-12(11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 |
InChIキー |
VLDDAYNWIMLDRP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2F |
正規SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



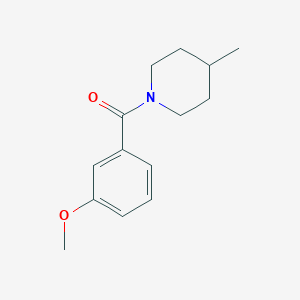
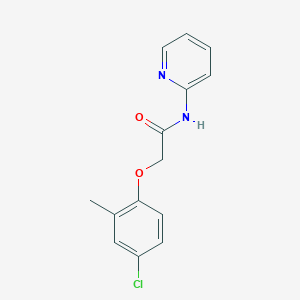
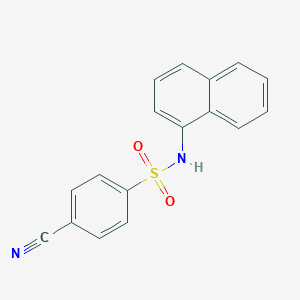
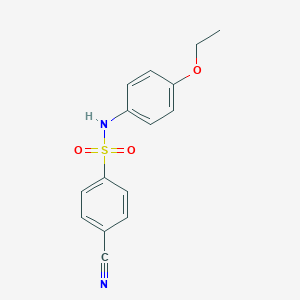
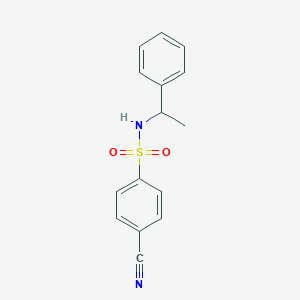
![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
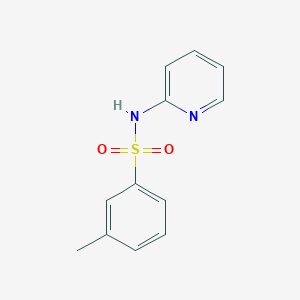
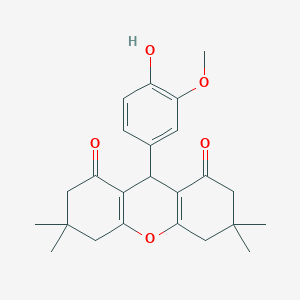
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
